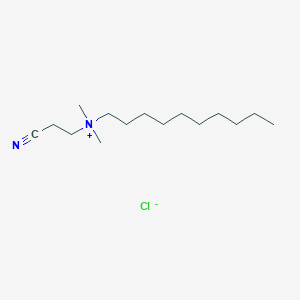
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is a quaternary ammonium compound with a cyanoethyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-chloroacetonitrile. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
化学反应分析
Types of Reactions
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: The major products are substituted quaternary ammonium compounds.
Hydrolysis: The major products are N,N-dimethyldecan-1-amine and cyanoacetic acid.
科学研究应用
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
作用机制
The mechanism of action of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This property is exploited in various applications, including drug delivery and antimicrobial formulations.
相似化合物的比较
Similar Compounds
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethyloctylamine: A shorter-chain analogue with different solubility and surfactant characteristics.
Uniqueness
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and enhances its surfactant properties compared to other quaternary ammonium compounds.
属性
CAS 编号 |
189068-60-8 |
|---|---|
分子式 |
C15H31ClN2 |
分子量 |
274.87 g/mol |
IUPAC 名称 |
2-cyanoethyl-decyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H31N2.ClH/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16;/h4-12,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
LOMZMRMCIOQKRI-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)CCC#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)

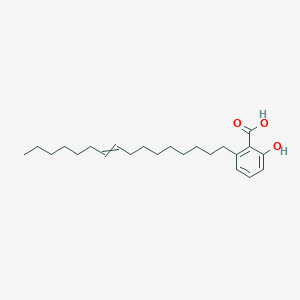
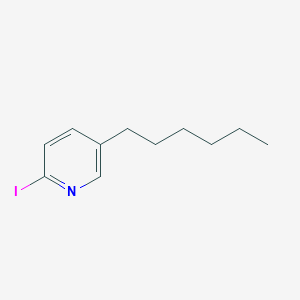
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
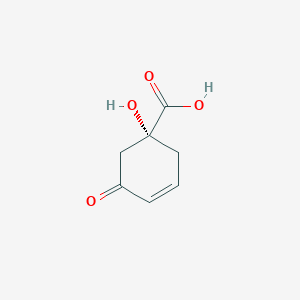
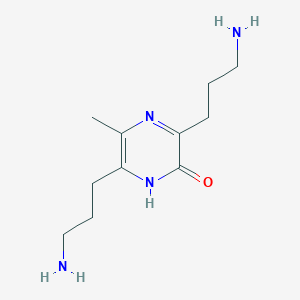
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
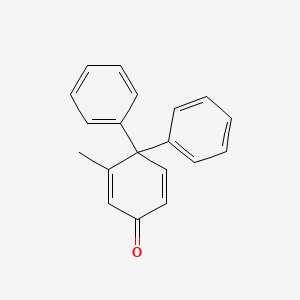
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)

